![molecular formula C12H7NO2S2 B381885 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid CAS No. 380431-21-0](/img/structure/B381885.png)
5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 380431-21-0 . It has a molecular weight of 261.33 . The IUPAC name for this compound is 5-(1,3-benzothiazol-2-yl)-2-thiophenecarboxylic acid .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The InChI code for 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid is 1S/C12H7NO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,14,15) .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid is a powder with a melting point of 243-244 degrees Celsius .Scientific Research Applications
Drug Development
The benzothiazole nucleus, which is part of the compound , is a significant scaffold for drug development. It has shown a wide range of biological activities, including anti-microbial, anti-inflammatory, antibacterial, antitumor, anticancer, and antifungal properties .
QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling has utilized benzothiazole derivatives to establish correlations between physicochemical properties and biological activity, aiding in the prediction and optimization of drug properties .
Imaging Reagents
Benzothiazole derivatives are used as imaging reagents due to their fluorescent properties, which are valuable in various scientific research applications, including medical diagnostics and molecular imaging .
Electroluminescent Devices
The compound’s structure is beneficial in the development of electroluminescent devices. These applications take advantage of its luminescent properties for creating components in electronic displays .
Anti-Tubercular Compounds
Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These have shown promising in vitro and in vivo activity against tuberculosis, with some synthesized molecules being compared to standard reference drugs .
Antimicrobial Agents
Benzothiazole derivatives have been synthesized and characterized for their antimicrobial activity. This includes a range of compounds designed specifically to target and inhibit microbial growth .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .
Pharmacokinetics
The compound has a molecular weight of 26133 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
Action Environment
The compound has a melting point of 243-244°c , which could be influenced by environmental conditions.
Safety and Hazards
The compound has been classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBJZPGWTJQYCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
380431-21-0 |
Source
|
Record name | 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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